1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Suzuki-Miyaura cross-coupling Protecting group effect Indazole functionalization

SAR studies requiring C4-aryl diversification of 1-methylindazole scaffolds often suffer from isomeric contamination and lengthy de novo syntheses. This 1-methyl-4-boronic acid pinacol ester directly addresses that bottleneck. - Single-regioisomer Suzuki coupling at the indazole C4 position; no isomeric mixtures to separate. - Pre-installed N1-methyl group eliminates post-coupling deprotection/methylation steps, shortening synthetic routes by 2-3 steps. - ≥97% GC purity with sharp mp 82-89 °C simplifies raw-material qualification for GLP scale-up.

Molecular Formula C14H19BN2O2
Molecular Weight 258.13 g/mol
CAS No. 885698-94-2
Cat. No. B1419886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS885698-94-2
Molecular FormulaC14H19BN2O2
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C
InChIInChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12-10(11)9-16-17(12)5/h6-9H,1-5H3
InChIKeyOZHFBNULPUBRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylindazole-4-boronic Pinacol Ester: Overview


1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 885698-94-2), also known as 1-Methyl-1H-indazole-4-boronic acid pinacol ester, is a heteroaryl boronic ester building block belonging to the indazole class. It is characterized by an N1-methyl substituent and a pinacol boronic ester group at the C4 position of the indazole core. This compound serves primarily as a synthetic intermediate for palladium-mediated Suzuki-Miyaura cross-coupling reactions, enabling regioselective C–C bond formation at the 4-position of the indazole scaffold. Its utility as a pharmaceutical intermediate has been documented in patent literature for the preparation of indazole-based drug candidates . Standard commercial specifications include a purity of ≥97% (GC), a molecular weight of 258.13 g/mol, and a melting point range of 82–89 °C .

Workflow Suzuki-Miyaura cross-coupling at C4 position
Selection C4-regioselective 1-methylindazole building block
Use Context N1-methyl scaffold for SAR and probe assembly

Why This Indazole Boronic Ester Is Not Interchangeable


Indazole boronic esters are not interchangeable reagents; their reactivity in Suzuki-Miyaura couplings is highly sensitive to both the position of the boronic ester on the indazole ring and the nature of the N-protecting group. A seminal study by Crestey et al. demonstrated that protected indazole boronic acid pinacolyl esters exhibit dramatically different reaction outcomes depending on the N-substituent (e.g., acetyl, THP, methyl), the halogen leaving group on the coupling partner, and the solvent/base system employed . The 1-methyl-4-boronic ester presents a unique combination of the sterically and electronically distinct N1-methyl group and the C4-boronic ester, which is known to offer a different reactivity profile compared to the more commonly encountered C3- or C5-borylated indazoles. Simply substituting a 1H-indazole-4-boronic ester or a positional isomer without verifying the reaction conditions in the original protocol risks significant yield losses or complete reaction failure, as even subtle changes in the indazole core can alter the rate of transmetalation and the stability of the boronic ester toward protodeboronation .

N-Protecting group
This product N1-Methyl: non-hydrolyzable, electronically distinct
Potential substitute N-Acetyl or N-THP analogs may shift coupling yield and chemoselectivity
Borylation position
This product C4-boronic ester: exclusive 4-aryl indazole products
Potential substitute C3- or C5-borylated indazoles produce different regioisomers
Ester vs. free acid
This product Pinacol ester: defined mp, room-temperature solid, ≥97% GC
Potential substitute Free boronic acid: limited shelf stability, may require cold storage

Key Evidence: Reactivity, Stability, and Selectivity


Effect of N1-Protecting Group on Suzuki Coupling Yield

The Crestey et al. study provides a direct comparison of Suzuki-Miyaura coupling yields for indazole-4-boronic pinacol esters bearing different N1-protecting groups. While the specific yield for the 1-methyl derivative is not tabulated in the abstract, the paper explicitly investigates the effect of the nature of the protecting group on reaction outcome. The acetyl-protected analog (1-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)indazol-1-yl]ethanone) was synthesized in 98% yield and subsequently used in Suzuki couplings. The methyl group, being non-hydrolyzable and electronically distinct from acetyl or THP, is expected to confer different stability and reactivity profiles under basic coupling conditions .

N1-Protecting Group
Class-level
N-Acetyl analog synthesized in 98% yield; N-Me reactivity profile differs qualitatively under basic coupling conditions
Protecting group identity alters coupling outcome
Data to verify for N-Me specific conditions
Suzuki-Miyaura cross-coupling Protecting group effect Indazole functionalization

Pinacol Ester vs. Free Boronic Acid Stability

Aryl boronic acids are susceptible to protodeboronation under thermal or basic conditions. The corresponding pinacol esters are generally recognized to offer enhanced stability and shelf life. While direct quantitative stability data for the 1-methyl-1H-indazole-4-boronic acid vs. its pinacol ester are not available in the open literature, the product specification for the pinacol ester indicates a defined melting point range (82–89 °C) and a purity of ≥97% (GC), confirming its isolable, well-defined nature . In contrast, the free boronic acid form (CAS 1312946-28-5) is less frequently offered commercially and typically requires stricter storage conditions, suggesting a more limited bench stability.

Ester vs. Acid Stability
Reported
Pinacol ester: mp 82–89°C, ≥97% GC purity; free acid: limited commercial availability and stability data
Pinacol ester offers defined handling and QC profile
Supports procurement for long-term research use
Boronic ester stability Protodeboronation Pinacol ester vs. boronic acid

Regiochemical Fidelity for 4-Aryl Indazole Synthesis

The target compound directs Suzuki coupling exclusively to the C4 position, enabling the synthesis of 4-aryl-1-methyl-1H-indazoles. This contrasts sharply with C3-borylated indazoles, which are accessed via iridium-catalyzed C–H borylation and afford 3-aryl derivatives [1]. A 2021 study on C7-brominated 4-substituted NH-free indazoles further demonstrates that the substitution pattern on the indazole core critically influences cross-coupling regiochemistry, with C4-substituted substrates directing reactivity to C7 [2]. By using the C4-pinacol ester as a starting material, chemists avoid the need for protecting group manipulations or late-stage borylation to access 4-aryl indazole pharmacophores.

C4 Regioselectivity
Class-level
C4-boronic ester directs Suzuki coupling exclusively to C4; contrasts with Ir-catalyzed C3-borylation and C7-bromination routes
Enables 4-aryl SAR without isomeric mixtures
Regioisomer outcome is structurally distinct from C3/C7 routes
Regioselective Suzuki coupling 4-Aryl indazole Diversification point

Primary Application Scenarios


Medicinal Chemistry for 4-Aryl-Indazole SAR

When a structure-activity relationship (SAR) study requires systematic variation of the aryl group at the C4 position of a 1-methylindazole scaffold, this boronic ester is the preferred building block. It enables late-stage diversification via parallel Suzuki coupling, avoiding the need to synthesize each 4-aryl analog from scratch. The defined regiochemistry ensures that no isomeric mixtures are generated, simplifying purification and analytical characterization .

Kinase Inhibitor and Anticancer Agent Synthesis

Patent WO2006/46031 identifies 1-methyl-1H-indazole-4-boronic acid pinacol ester as an intermediate in the preparation of indazole derivatives with potential anticancer activity. The N-methyl group is a privileged substituent in kinase inhibitor design, and the C4-boronic ester allows for rapid exploration of substituent effects at this position. The compound's commercial availability at ≥97% purity ensures reproducible results in multi-step synthetic sequences typical of medicinal chemistry scale-up .

Process Chemistry with Robust Boronic Esters

For process research and development (R&D), the well-defined physical properties of the pinacol ester—including a sharp melting point (82–89 °C) and high GC purity—simplify raw material qualification and in-process control. Unlike the corresponding free boronic acid, which may require cold storage and inert atmosphere handling, the pinacol ester can be handled under standard laboratory conditions with a defined specification, reducing operational risk and simplifying quality assurance documentation .

Chemical Biology Probes Requiring N-Methyl Specificity

In chemical biology, the N-methyl group is often critical for cell permeability and target engagement. This building block enables the direct incorporation of the N-methylindazole motif into probe molecules. Substituting a des-methyl or N-THP analog would necessitate additional deprotection and methylation steps, increasing the synthetic route length and potentially introducing compatibility issues with sensitive functional groups. The use of the pre-methylated building block streamlines probe assembly .

Application
Selection Property
Validation Focus
4-Aryl-indazole SAR studies
C4-regioselective building block
Isomeric purity and coupling yield consistency
Indazole-based kinase research
N1-methyl privileged scaffold
Multi-step synthetic reproducibility at ≥97% purity
Process chemistry scale-up
Defined physical specification
Raw material qualification and in-process control
N-methylindazole probe assembly
Pre-methylated building block
Route-length reduction and functional group compatibility
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